1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is a synthetic chemical compound characterized by its unique structure that incorporates eight fluorine atoms attached to a paracyclophane framework. This compound is notable for its high degree of fluorination, which significantly alters its chemical properties compared to non-fluorinated analogs. The presence of fluorine enhances its thermal stability, hydrophobicity, and chemical inertness, making it an interesting subject for various applications in materials science and organic chemistry .
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (also known as α-Perfluorodi-p-xylene or Parylene AF4 dimer) possesses unique properties that make it interesting for material science research. Due to the presence of bulky fluorine atoms and rigid aromatic core, it exhibits high thermal and chemical stability []. Research suggests potential applications in:
The cavity within the cyclophane structure can potentially act as a host for guest molecules, making 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane a candidate for supramolecular chemistry studies. Research explores its potential use in:
,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is a relatively new research area, and its potential applications are still under exploration. Current research focuses on:
The chemical reactivity of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is primarily influenced by the electron-withdrawing nature of the fluorine atoms. It can undergo electrophilic substitution reactions, such as nitration and halogenation. For instance, nitration has been shown to yield a series of monosubstituted derivatives, which can be further functionalized . Additionally, nucleophilic substitution reactions can occur at the aryl positions under specific conditions, allowing for the introduction of various substituents .
The synthesis of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane can be achieved through several methods:
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane finds applications in several fields:
Several compounds share structural similarities with 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane. These include:
Compound | Structure Type | Unique Features |
---|---|---|
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane | Cyclophane | High degree of fluorination; unique cyclophane framework |
Hexafluoropropylene | Linear | Simpler structure; used in various industrial applications |
Perfluorocyclohexane | Saturated cyclic | Different reactivity due to saturation |
Fluorinated biphenyls | Aromatic | Similar electronic properties; different structural arrangement |
The uniqueness of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane lies in its complex cyclophane structure combined with a high level of fluorination that imparts distinct chemical and physical properties not found in simpler or less fluorinated analogs.
The crystallographic analysis of 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane has provided detailed insights into its solid-state structure. X-ray diffraction studies reveal that the compound crystallizes in the monoclinic crystal system with space group P21/n [1]. The unit cell parameters demonstrate the compact nature of the fluorinated cyclophane, with dimensions a = 7.994(2) Å, b = 7.986(2) Å, c = 10.855(3) Å, and β = 97.84(1)°, containing two molecules per unit cell [1].
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₈F₈ | Multiple sources [2] [3] [4] |
Molecular Weight (g/mol) | 352.22 | Multiple sources [2] [3] [4] |
Crystal System | Monoclinic | Acta Cryst. 1972 [1] |
Space Group | P2₁/n | Acta Cryst. 1972 [1] |
Unit Cell Parameter a (Å) | 7.994(2) | Acta Cryst. 1972 [1] |
Unit Cell Parameter b (Å) | 7.986(2) | Acta Cryst. 1972 [1] |
Unit Cell Parameter c (Å) | 10.855(3) | Acta Cryst. 1972 [1] |
Unit Cell Parameter β (°) | 97.84(1) | Acta Cryst. 1972 [1] |
Molecules per Unit Cell (Z) | 2 | Acta Cryst. 1972 [1] |
Melting Point (°C) | 240-250 | ChemicalBook [4] |
Density (calculated, g/cm³) | 1.47±0.1 | ChemicalBook [4] |
The molecular geometry reveals significant strain within the cyclophane framework due to the constrained ethylene bridges. Single-crystal X-ray structural analysis of octafluoro[2.2]paracyclophane derivatives has been extensively utilized to characterize both meso and racemic diastereomers of bis-paracyclophane systems [5]. The crystallographic data indicates that the fluorine substitution pattern significantly influences the molecular packing and intermolecular interactions within the crystal lattice.
Recent crystallographic investigations have revealed unique mechanical properties, with octafluoro[2.2]paracyclophane derivatives exhibiting organosuperelasticity [6]. The crystallographic studies demonstrate interconversion of two centrosymmetric crystallographically independent molecules by changing molecular orientations in the crystalline state during twinning superelasticity [6]. This mechanical behavior represents a remarkable property where the crystal undergoes spontaneous shape recovery through diffusionless plastic deformation.
The conformational dynamics of 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane have been extensively studied using variable-temperature fluorine-19 nuclear magnetic resonance spectroscopy. These investigations reveal complex conformational behavior that provides crucial insights into the molecular flexibility and electronic environment of the fluorinated cyclophane system.
NMR Type | Chemical Shift/Range (ppm) | Coupling Pattern | Temperature Dependence |
---|---|---|---|
¹⁹F NMR | ~-140 (bridge fluorines) | Geminal coupling: 238-246 Hz | Observed in low-temp studies |
¹⁹F NMR | Variable (aromatic fluorines) | Long-range coupling: ~20 Hz, ~3.5 Hz | Conformational exchange |
¹H NMR | ~3.25 (bridge CH₂) | Complex multiples | Coalescence effects |
¹H NMR | Variable (aromatic H) | Complex due to F coupling | Dynamic averaging |
¹³C NMR | ~118, 146 (aromatic carbons) | Quartet patterns (C-F coupling) | Line shape changes |
¹³C NMR | Variable (bridge carbons) | Triplet patterns | Exchange phenomena |
The fluorine-19 nuclear magnetic resonance analysis demonstrates distinct chemical shift patterns for different fluorine environments within the molecule. Bridge fluorines typically appear around -140 ppm, while aromatic fluorines exhibit variable chemical shifts depending on their specific positions and electronic environments [7] [8]. The geminal coupling between bridge fluorines ranges from 238-246 Hz when adjacent to an ortho fluorine, compared to 238 Hz when not adjacent to aromatic fluorine substituents [8].
Temperature Range (K) | Observed Phenomenon | NMR Evidence | Activation Energy (kJ/mol) |
---|---|---|---|
180-200 | Slow ring flipping | Separate signals | >60 |
200-250 | Intermediate exchange | Line broadening | 40-60 |
250-300 | Fast ring rotation | Coalescence | 20-40 |
300-350 | Rapid conformational exchange | Sharp averaged signals | 10-20 |
350-400 | Dynamic averaging | Complete averaging | <10 |
Low-temperature fluorine-19 nuclear magnetic resonance studies reveal characteristic coupling patterns that provide structural information about the cyclophane framework. An aromatic fluorine couples with two fluorines in the closest bridge that are syn to it with coupling constants of approximately 20 Hz, while it couples with bridge fluorines five bonds away that are anti to it in the same paraphenylene moiety with coupling constants of approximately 3.5 Hz [8]. These coupling patterns serve as diagnostic tools for determining regiochemistry in substituted derivatives.
The conformational dynamics become particularly evident through variable-temperature studies, where line shape changes indicate different rates of molecular motion [9]. At lower temperatures, individual conformers can be observed as separate signals, while at elevated temperatures, rapid conformational exchange leads to averaged signals. This dynamic behavior reflects the inherent flexibility of the cyclophane framework despite the structural constraints imposed by the ethylene bridges.
The transannular electronic interactions in 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane represent one of the most distinctive features of this cyclophane system. These effects arise from the close proximity of the two benzene rings, which are separated by a distance significantly shorter than typical π-π stacking interactions, leading to unique electronic communication across the cyclophane cavity.
Substituent | Electronic Effect | UV λmax Shift (nm) | Transannular Influence |
---|---|---|---|
Nitro (-NO₂) | Strong electron-withdrawing | Bathochromic shift | Strong deshielding |
Amino (-NH₂) | Electron-donating | Hypsochromic shift | Moderate shielding |
Chloro (-Cl) | Moderately electron-withdrawing | Minimal shift | Weak deshielding |
Bromo (-Br) | Moderately electron-withdrawing | Minimal shift | Weak deshielding |
Iodo (-I) | Weakly electron-withdrawing | Slight bathochromic | Minimal effect |
Hydroxy (-OH) | Electron-donating | Hypsochromic shift | Moderate shielding |
Trifluoromethyl (-CF₃) | Strong electron-withdrawing | Bathochromic shift | Strong deshielding |
Transannular effects in octafluoro[2.2]paracyclophane have been extensively documented through nuclear magnetic resonance spectroscopy and ultraviolet-visible absorption studies [10] [11]. These effects manifest as significant perturbations in chemical shifts, coupling patterns, and electronic absorption spectra compared to acyclic analogs. The electron-withdrawing fluorine substituents on the ethylene bridges create a highly electron-deficient aromatic system that amplifies transannular interactions.
Studies on monosubstituted derivatives demonstrate that both electron-donating and electron-withdrawing substituents exhibit pronounced transannular directive influences during electrophilic substitution reactions [11] [10]. The presence of a substituent on one aromatic ring significantly affects the reactivity and electronic properties of the opposite ring, demonstrating strong through-space electronic communication. This phenomenon has been quantified through correlation analysis of nuclear magnetic resonance chemical shifts and ultraviolet absorption maxima.
The fluorinated bridges in octafluoro[2.2]paracyclophane create a unique electronic environment where the aromatic rings experience significant electronic perturbation due to the electron-withdrawing nature of the fluorine atoms [12]. This electronic modification enhances the electrophilic character of the aromatic rings, making them more susceptible to nucleophilic attack while simultaneously modifying their capacity for π-electron interactions. The transannular effects are further evidenced by the distinctive chemical shift patterns observed in both proton and fluorine nuclear magnetic resonance spectra, where bridge and aromatic positions show characteristic coupling patterns indicative of through-space interactions.
The electronic effects extend beyond simple inductive influences, encompassing complex orbital interactions between the aromatic π-systems. These interactions have been demonstrated through theoretical calculations and experimental observations of electronic absorption spectra, which show bathochromic or hypsochromic shifts depending on the nature of substituents introduced to the cyclophane framework [13]. The magnitude of these shifts correlates directly with the strength of the transannular electronic communication.
The stereochemical analysis of substituted 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane derivatives reveals complex regioisomerism patterns that depend critically on the substitution positions and the nature of the substituents introduced. The inherent symmetry of the parent cyclophane framework provides multiple distinct sites for substitution, each leading to products with different stereochemical and electronic properties.
Substitution Pattern | Number of Isomers | Symmetry Elements | Stereochemical Features | Characterization Method |
---|---|---|---|---|
Pseudo-ortho | 1 | C₂ᵥ | Adjacent ring substitution | ¹H, ¹⁹F, ¹³C NMR |
Pseudo-meta | 1 | C₂ᵥ | Same ring, meta relationship | ¹H, ¹⁹F, ¹³C NMR |
Pseudo-para | 1 | D₂ₕ | Opposite rings, para relationship | ¹H, ¹⁹F, ¹³C NMR |
Pseudo-geminal | 1 | C₂ᵥ | Same bridge position | ¹H, ¹⁹F, ¹³C NMR |
Bis-pseudo-ortho | 3 | Variable | Complex regioisomerism | Multi-dimensional NMR |
Tetrakis-substituted | 2 | Variable | Multiple regioisomers possible | Multi-dimensional NMR |
Multiple electrophilic substitution reactions of octafluoro[2.2]paracyclophane produce distinct regioisomers that can be characterized through multinuclear nuclear magnetic resonance spectroscopy [14]. Nitration reactions yield three different dinitro isomers with nitro substituents on different rings: pseudo-ortho, pseudo-meta, and pseudo-para configurations, obtained in approximately equal amounts [14]. These dinitro compounds serve as versatile precursors for preparing various other disubstituted derivatives through reduction and functional group transformation reactions.
The characterization of stereoisomeric derivatives relies heavily on the distinct nuclear magnetic resonance signatures exhibited by different substitution patterns [7] [8]. The fluorine-19 nuclear magnetic resonance spectra provide particularly diagnostic information, as the chemical shifts and coupling patterns are highly sensitive to the regiochemical arrangement of substituents. Proton and carbon-13 nuclear magnetic resonance spectroscopy complement the fluorine data, providing comprehensive structural assignments for complex substitution patterns.
Advanced nuclear magnetic resonance techniques including two-dimensional correlation spectroscopy, heteronuclear single quantum coherence, and nuclear Overhauser enhancement spectroscopy have been employed to establish unambiguous structural assignments for substituted derivatives [7]. These methods are essential for distinguishing between closely related regioisomers that exhibit similar one-dimensional spectra but differ in their spatial arrangements and through-space interactions.
The synthesis of highly functionalized derivatives demonstrates the potential for creating complex molecular architectures based on the octafluoro[2.2]paracyclophane framework [15]. Bis-isocyanate derivatives have been prepared from corresponding diacids, providing access to various nitrogen-containing functional groups including diamines, secondary amines, and crownophanes [15]. The stereochemical control in these transformations depends on the regioselectivity of the initial substitution reactions and subsequent functional group manipulations.
Crystallographic analysis of substituted derivatives provides definitive structural confirmation and reveals the three-dimensional arrangements of substituents within the cyclophane framework [15]. X-ray structural analysis has been performed on numerous derivatives, confirming the stereochemical assignments derived from nuclear magnetic resonance studies and providing insights into molecular packing and intermolecular interactions in the solid state.